molecular formula C10H14N5O7P B15137947 [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Cat. No.: B15137947
M. Wt: 347.22 g/mol
InChI Key: LNQVTSROQXJCDD-PKJMTWSGSA-N
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Description

. This compound is a derivative of adenosine monophosphate (AMP), which plays a crucial role in various biochemical processes, including energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves the phosphorylation of adenosine. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods

Industrial production of this compound often involves large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like hydroxide ions (OH-) for substitution reactions .

Major Products

The major products formed from these reactions include ADP, ATP, and various phosphorylated derivatives of adenosine .

Scientific Research Applications

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its role in energy transfer and signal transduction. It acts as a substrate for enzymes like adenylate kinase, which catalyzes the conversion of AMP to ADP and ATP. These reactions are essential for maintaining cellular energy homeostasis. The compound also interacts with various receptors and signaling pathways, influencing cellular processes such as metabolism, growth, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is unique due to its specific role in energy transfer and signal transduction. Its ability to participate in phosphorylation and dephosphorylation reactions makes it a critical component in various biochemical pathways .

Properties

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1

InChI Key

LNQVTSROQXJCDD-PKJMTWSGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N

Origin of Product

United States

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